molecular formula C28H33N3O3 B14328463 Acetamide, N-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-N-phenyl- CAS No. 104655-19-8

Acetamide, N-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-N-phenyl-

Cat. No.: B14328463
CAS No.: 104655-19-8
M. Wt: 459.6 g/mol
InChI Key: PCIMGHGWXTXBAF-UHFFFAOYSA-N
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Description

Acetamide, N-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-N-phenyl- is a complex organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-N-phenyl- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate by reacting 2-methoxyphenylamine with a suitable piperazine derivative under controlled conditions.

    Attachment of the Propoxy Group:

    Coupling with Phenyl Group: The final step involves the coupling of the propoxy-piperazine intermediate with a phenyl acetamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation using bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Acetamide, N-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-N-phenyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-N-phenyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and methoxyphenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-(4-methoxyphenyl)-N-methyl-
  • Methacetin
  • Acetamide, N-(2-methoxyphenyl)-

Uniqueness

Acetamide, N-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-N-phenyl- is unique due to its combination of a piperazine ring, a methoxyphenyl group, and a phenyl group. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

104655-19-8

Molecular Formula

C28H33N3O3

Molecular Weight

459.6 g/mol

IUPAC Name

N-[4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]-N-phenylacetamide

InChI

InChI=1S/C28H33N3O3/c1-23(32)31(24-9-4-3-5-10-24)25-13-15-26(16-14-25)34-22-8-17-29-18-20-30(21-19-29)27-11-6-7-12-28(27)33-2/h3-7,9-16H,8,17-22H2,1-2H3

InChI Key

PCIMGHGWXTXBAF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCN3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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